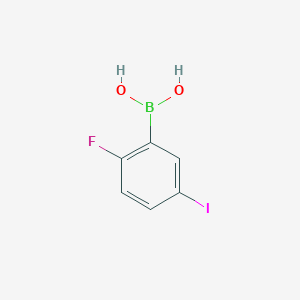

2-Fluoro-5-iodophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPDCZSOVJLEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584395 | |

| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866683-41-2 | |

| Record name | 2-Fluoro-5-iodophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and presents a thorough analysis of its characterization data. Furthermore, it explores its applications, particularly in Suzuki-Miyaura cross-coupling reactions and its emerging role as an antibacterial agent. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and data to support their work.

Introduction

This compound (CAS No. 866683-41-2) is a halogenated phenylboronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an iodine atom, makes it a versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The presence of a fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the iodine atom provides an additional reactive site for further functionalization.

Recent studies have also highlighted the potential of this compound as an antimicrobial agent, demonstrating its ability to inhibit the growth and biofilm formation of pathogenic bacteria such as Vibrio parahaemolyticus.[2] This discovery opens new avenues for the development of novel therapeutics to combat bacterial infections.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 866683-41-2 | [1][3] |

| Molecular Formula | C₆H₅BFIO₂ | |

| Molecular Weight | 265.8 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and THF. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation. The most common methods employ either an organolithium or a Grignard reagent intermediate.

Synthesis via Organolithium Intermediate

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound via an organolithium intermediate.

Experimental Protocol:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-4-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

-

Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

| Nucleus | Expected Chemical Shifts (ppm) and Coupling Patterns |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons will be observed between 100-165 ppm. The carbon attached to the boron will be broad. Carbons attached to fluorine will show large one-bond C-F coupling constants. |

| ¹⁹F NMR | A single signal is expected in the range of -110 to -140 ppm. |

| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Expected Results |

| Electrospray Ionization (ESI) | In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 264.8. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond. |

Applications in Drug Development

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The presence of both a fluorine and an iodine atom allows for sequential and site-selective cross-coupling reactions.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Antibacterial and Antibiofilm Activity

Recent research has demonstrated that this compound exhibits significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] The minimum inhibitory concentration (MIC) for planktonic cell growth was found to be 100 μg/mL.[2] The compound also prevents biofilm formation in a dose-dependent manner.[2]

The proposed mechanism of action involves the inhibition of several virulence factors, including motility, fimbrial agglutination, hydrophobicity, and indole synthesis.[2] This disrupts both planktonic cell proliferation and biofilm formation.

Figure 3: Proposed mechanism of antibacterial and antibiofilm activity.

Conclusion

This compound is a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex organic molecules via Suzuki-Miyaura coupling, combined with its recently discovered antibacterial properties, underscores its importance in the development of new therapeutic agents. This technical guide provides the essential information and protocols required for the effective synthesis, characterization, and application of this key chemical entity.

References

- 1. boronpharm.com [boronpharm.com]

- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 3. arctomsci.com [arctomsci.com]

- 4. scbt.com [scbt.com]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

The Dawn of a New Therapeutic Era: A Technical Guide to Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of substituted phenylboronic acids have ushered in a new chapter in medicinal chemistry and drug development. These versatile molecules, characterized by a phenyl ring bearing a boronic acid moiety [-B(OH)₂], have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases. Their unique ability to form reversible covalent bonds with diols and specific amino acid residues in proteins has positioned them as a compelling class of enzyme inhibitors and targeting agents. This in-depth technical guide provides a comprehensive overview of the core aspects of substituted phenylboronic acids, from their synthesis and characterization to their biological mechanisms of action, with a focus on practical applications for researchers in the field.

Synthesis and Characterization: Building the Molecular Scaffold

The synthesis of substituted phenylboronic acids is a cornerstone of their development. A variety of methods have been established, with the choice of route often depending on the desired substitution pattern and scale of production.

General Synthesis via Grignard Reaction

One of the most prevalent methods for synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] This versatile approach allows for the introduction of a wide array of substituents on the phenyl ring.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

This protocol describes the synthesis of 4-formylphenylboronic acid, a key intermediate for further functionalization. The aldehyde group is first protected as an acetal to prevent unwanted reactions with the Grignard reagent.[3][4]

Materials:

-

4-Bromobenzaldehyde

-

Diethoxymethoxyethane or Trimethyl orthoformate

-

Ethanol

-

Magnesium turnings

-

1,2-Dibromoethane (for activation)

-

Tri-n-butyl borate or Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ice

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Protection of the Aldehyde:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde in ethanol.

-

Add diethoxymethoxyethane and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting acetal, 1-bromo-4-(diethoxymethyl)benzene, by distillation or chromatography.

-

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Add a solution of the protected bromobenzaldehyde in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Trialkyl Borate and Hydrolysis:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of tri-n-butyl borate or triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.[3]

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl or H₂SO₄ to hydrolyze both the borate ester and the acetal protecting group.[4]

-

Stir for an additional 30-60 minutes.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-formylphenylboronic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) or by column chromatography.[5]

-

Characterization: The final product should be characterized by:

-

Melting Point: Compare with the literature value (216 °C for phenylboronic acid).[1]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Suzuki-Miyaura Cross-Coupling

Substituted phenylboronic acids are key reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

-

Substituted phenylboronic acid

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, DMF, or 1,4-dioxane)

Procedure:

-

In a reaction vessel, combine the substituted phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the biphenyl product by column chromatography or recrystallization.

Biological Applications and Mechanisms of Action

Substituted phenylboronic acids have emerged as potent therapeutic agents due to their unique interactions with biological macromolecules.

Enzyme Inhibition

A primary mechanism of action for many phenylboronic acid-based drugs is the reversible covalent inhibition of key enzymes. The boron atom acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue in the enzyme's active site.[3]

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[6] Phenylboronic acid derivatives, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. Bortezomib's boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[6] This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[6]

Experimental Protocol: Proteasome Activity Assay

This protocol can be used to assess the inhibitory activity of substituted phenylboronic acids on the chymotrypsin-like activity of the proteasome.

Materials:

-

Cancer cell line (e.g., multiple myeloma cell lines like RPMI-8226 or MM.1S)

-

Substituted phenylboronic acid inhibitor

-

Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Culture cancer cells to the desired density.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in proteasome activity assay buffer and lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteasome.

-

-

Inhibition Assay:

-

In a 96-well black microplate, add the cell lysate.

-

Add varying concentrations of the substituted phenylboronic acid inhibitor (and a vehicle control).

-

Pre-incubate the plate at 37 °C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time using a fluorometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

-

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic. Substituted phenylboronic acids have been developed as potent inhibitors of serine β-lactamases.[7] The boronic acid forms a covalent adduct with the catalytic serine residue in the active site, mimicking the tetrahedral transition state of β-lactam hydrolysis and effectively neutralizing the enzyme.[8]

Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of substituted phenylboronic acids against a serine β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

-

Substituted phenylboronic acid inhibitor

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer and the β-lactamase enzyme.

-

Add varying concentrations of the substituted phenylboronic acid inhibitor (and a vehicle control).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change.

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[9]

-

Targeting Sialic Acids on Cancer Cells

Many cancer cells overexpress sialic acids on their surface glycoproteins and glycolipids.[10] Phenylboronic acids can form reversible covalent bonds with the cis-diol groups of sialic acids, providing a mechanism for targeted drug delivery to cancer cells.[11] This interaction is pH-sensitive, with stronger binding at the slightly alkaline pH of the tumor microenvironment and weaker binding in the acidic endosomal compartments, facilitating intracellular drug release.[12]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of substituted phenylboronic acid derivatives against cancer cell lines.

Materials:

-

Cancer cell line and a non-cancerous control cell line

-

Substituted phenylboronic acid derivative

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the substituted phenylboronic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.[13]

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted phenylboronic acids from the literature.

Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives against β-Lactamases

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Phenylboronic acid | KPC-2 | >200 | - | [7] |

| [2-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | - | 0.08 | [7] |

| [2-(2-carboxyvinyl)phenyl]boronic acid | AmpC | - | 4.0 | [7] |

| [3-(2-carboxyvinyl)phenyl]boronic acid | KPC-2 | - | 50 | [7] |

| [3-(2-carboxyvinyl)phenyl]boronic acid | AmpC | - | 0.45 | [7] |

| 3-azidomethylphenyl boronic acid | KPC-2 | - | 2.3 | [14] |

| 3-azidomethylphenyl boronic acid | AmpC | - | 0.7 | [14] |

Table 2: Cytotoxicity of Phenylboronic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |

| Phenylboronic acid | A2780 | Ovarian Cancer | >200 | [6] |

| 4-Nitrophenylboronic acid | A2780 | Ovarian Cancer | 25.1 | [6] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | A2780 | Ovarian Cancer | 6.8 | [6] |

| 3-Chlorophenylboronic acid | A2780 | Ovarian Cancer | 45.3 | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Signaling Pathway of Proteasome Inhibition

Caption: Proteasome inhibition by a phenylboronic acid derivative.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis of substituted phenylboronic acids.

Logical Relationship for Targeted Drug Delivery

Caption: Targeted drug delivery using phenylboronic acid.

This guide provides a foundational understanding of the discovery and application of substituted phenylboronic acids. The detailed protocols and visual representations of key processes are intended to equip researchers with the necessary knowledge to explore and innovate within this exciting and rapidly evolving field of drug discovery.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Fluoro-5-iodophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid of significant interest in organic synthesis, particularly as a building block in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide combines data from closely related analogs, predicted spectral characteristics, and detailed, generalized experimental protocols for its analysis.

Compound Information:

| Property | Value |

| IUPAC Name | (2-Fluoro-5-iodophenyl)boronic acid |

| CAS Number | 866683-41-2[1] |

| Molecular Formula | C₆H₅BFIO₂[1] |

| Molecular Weight | 265.82 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | >230 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be the primary techniques used for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl protons will typically appear as a broad singlet, and their chemical shift is highly dependent on concentration, solvent, and water content. In some cases, these protons may exchange with deuterium from the solvent and not be observed.

Reference Data: ¹H NMR of 2-Fluorophenylboronic acid in DMSO-d₆

While specific data for the iodo-substituted compound is unavailable, the spectrum of 2-fluorophenylboronic acid provides a useful comparison.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | br s | B(OH)₂ |

| ~7.6-7.8 | m | Ar-H |

| ~7.1-7.4 | m | Ar-H |

Note: The presence of the electron-withdrawing iodine atom at the 5-position in this compound is expected to shift the signals of the adjacent aromatic protons downfield compared to 2-fluorophenylboronic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the boron atom may appear as a broad signal. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants, and smaller couplings may be observed for carbons two or three bonds away.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~160-165 | d | C-F |

| ~140-145 | d | C-H |

| ~130-135 | s | C-B |

| ~125-130 | d | C-H |

| ~115-120 | d | C-H |

| ~90-95 | s | C-I |

Note: The carbon attached to iodine will be significantly shielded (shifted upfield) compared to the other aromatic carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity |

| -110 to -120 | m |

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum should display a single, broad signal characteristic of a trigonal planar boronic acid.

Predicted ¹¹B NMR Data for this compound

| Chemical Shift (δ) ppm |

| ~28-33 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include the O-H stretch of the boronic acid, B-O stretching, and C-H and C=C stretching of the aromatic ring.

Reference Data: Key IR Absorptions for Phenylboronic Acids

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded)[2] |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch |

| 1380-1320 | Strong | B-O Stretch |

| ~1100 | Strong | C-F Stretch |

| ~800-700 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, a key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of iodine.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 266 | [M+H]⁺ (most abundant isotope) |

| 248 | [M+H - H₂O]⁺ |

Note: The mass spectrum will show a characteristic isotopic pattern for a compound containing one iodine atom.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of arylboronic acids, which can be readily adapted for this compound.

NMR Sample Preparation

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Arylboronic acids can sometimes form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help to break up these oligomers.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

FTIR Sample Preparation (KBr Pellet Method)

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4][5][6]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[4][5][6]

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Mass Spectrometry Sample Preparation (LC-MS)

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase or a compatible solvent system.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

Transfer the filtered solution to an appropriate autosampler vial.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview based on predicted values and data from closely related analogs. The detailed experimental protocols offer a solid foundation for researchers to obtain high-quality spectroscopic data for this important synthetic building block. The provided information will aid in the structural confirmation, purity assessment, and further application of this compound in research and development.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 2-Fluoro-5-iodophenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodophenylboronic acid is a synthetic organoboron compound that has emerged as a critical building block in modern organic chemistry and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an iodine atom, offers a versatile platform for the construction of complex molecular architectures. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.

The strategic placement of the ortho-fluoro and para-iodo substituents provides significant advantages. The electron-withdrawing fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules, a common strategy in drug design. The iodine atom provides a secondary reactive handle for subsequent cross-coupling or other transformations, allowing for the sequential and controlled elaboration of molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Data | Citation(s) |

| IUPAC Name | (2-Fluoro-5-iodophenyl)boronic acid | [1] |

| CAS Number | 866683-41-2 | [2] |

| Molecular Formula | C₆H₅BFIO₂ | [2] |

| Molecular Weight | 265.82 g/mol | |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | >230 °C | [3] |

| Boiling Point | Not applicable (decomposes at high temperatures) | |

| Solubility | Soluble in polar organic solvents like THF, dioxane, and alcohols; low solubility in nonpolar hydrocarbon solvents and water. | [4][5] |

| Stability & Storage | Store in a cool (2-8°C), dry place under an inert atmosphere. Sensitive to moisture, heat, and light. Prone to protodeboronation under aqueous or basic conditions. | [3][6] |

| Synonyms | (2-fluoro-5-iodo-phenyl)boronic acid, B-(2-Fluoro-5-iodophenyl)boronic acid | [1] |

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl compounds.[4]

The fluorinated biaryl motif is of high interest in medicinal chemistry as fluorine substitution can enhance a drug's metabolic stability, bioavailability, and binding affinity. Boronic acids themselves are a growing class of pharmaceuticals, with several approved drugs and many more in clinical trials.

A significant challenge when using ortho-fluorinated aryl boronic acids is their tendency to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. To overcome this, specialized protocols have been developed that employ highly active palladium catalysts, allowing the reaction to proceed at lower temperatures and with shorter reaction times, thus minimizing the degradation of the boronic acid.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Equipment:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst like a G3-XPhos precatalyst)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or a mixture like THF/Toluene/Water)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon) three times to remove oxygen.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). Add the degassed anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane) via syringe. If an aqueous base solution is used, it should also be degassed prior to addition.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-100 °C, depending on the reactivity of the substrates and the catalyst used) for the required time (from 30 minutes to 24 hours).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Conceptual role of a molecule synthesized from the title compound.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-5-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 2-Fluoro-5-iodophenylboronic acid, a key building block in modern synthetic chemistry. This trifunctional reagent, featuring a boronic acid, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its core reactivity in pivotal cross-coupling reactions, supported by experimental data and protocols.

Core Reactivity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of both an ortho-fluoro and a para-iodo substituent significantly influences its reactivity. The electron-withdrawing nature of the fluorine and iodine atoms increases the Lewis acidity of the boronic acid moiety, which can enhance its participation in transmetalation steps of cross-coupling reactions. However, ortho-fluorine substitution can also render the boronic acid susceptible to protodeboronation under certain basic conditions, a common challenge with fluorinated arylboronic acids.

The dual functionality of the boronic acid and the iodo group makes this molecule particularly interesting for sequential or one-pot cross-coupling strategies. The boronic acid can participate in a primary coupling reaction, leaving the iodo group available for a subsequent transformation, or vice-versa, allowing for the controlled and efficient construction of complex biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is an excellent substrate for this transformation. It is particularly valuable for the synthesis of fluorinated and iodinated biaryl compounds, which are prevalent motifs in pharmaceuticals.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yield for a documented Suzuki-Miyaura coupling of this compound with a heteroaryl bromide.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromopyridin-2-amine | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/Ethanol/Water (4:1:1) | 80 | 16 | 85 |

Experimental Protocol: Synthesis of 6-(2-Fluoro-5-iodophenyl)pyridin-2-amine

This protocol is adapted from the synthesis of a precursor to the glycine transporter 1 (GlyT1) inhibitor, Org-24598.

Materials:

-

This compound

-

6-Bromopyridin-2-amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a solution of 6-bromopyridin-2-amine (1 equivalent) in a 4:1:1 mixture of toluene, ethanol, and water, add this compound (1.2 equivalents) and sodium carbonate (2 equivalents).

-

Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(2-fluoro-5-iodophenyl)pyridin-2-amine.

Experimental Workflow: Suzuki-Miyaura Coupling

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This reaction is attractive due to its often mild reaction conditions and the use of a more abundant and less expensive metal catalyst compared to palladium. Arylboronic acids are key substrates in this transformation.

While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the surveyed literature, its reactivity is expected to be comparable to other electron-deficient arylboronic acids. The increased Lewis acidity of the boronic acid moiety should facilitate the transmetalation step with the copper catalyst.

General Reaction Scheme: Chan-Lam Amination

A Technical Guide to (2-Fluoro-5-iodophenyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-iodophenyl)boronic acid is a halogenated organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and an iodine atom, provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

The IUPAC name for the compound is (2-fluoro-5-iodophenyl)boronic acid .[1] It is a key intermediate used to introduce the 2-fluoro-5-iodophenyl fragment into larger molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the target molecule, including its metabolic stability, lipophilicity, and binding affinity for biological targets. The iodine and boronic acid groups serve as orthogonal handles for sequential, site-selective cross-coupling reactions, enabling efficient and convergent synthetic strategies.

Physicochemical and Safety Data

Key properties of (2-fluoro-5-iodophenyl)boronic acid are summarized below. This data is compiled from various chemical suppliers and databases. Researchers should always refer to the specific Certificate of Analysis for lot-specific data.

| Property | Value | Reference |

| IUPAC Name | (2-fluoro-5-iodophenyl)boronic acid | [1] |

| CAS Number | 866683-41-2 | [2] |

| Molecular Formula | C₆H₅BFIO₂ | [2] |

| Molecular Weight | 265.82 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥97% | Vendor specifications |

| Solubility | Likely soluble in organic solvents like THF, Dioxane, and DMF | Inferred from related compounds |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of (2-fluoro-5-iodophenyl)boronic acid and its subsequent use in a key synthetic application. These protocols are based on established procedures for analogous compounds.

Synthesis of (2-Fluoro-5-iodophenyl)boronic acid

The synthesis of arylboronic acids is commonly achieved via a lithium-halogen exchange reaction followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Reaction Scheme:

-

Lithiation: 1-Fluoro-4-iodobenzene is treated with n-butyllithium at low temperature (-78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). The organolithium reagent selectively replaces the iodine atom due to its greater reactivity in halogen-metal exchange compared to the C-F bond.

-

Borylation: The resulting aryllithium intermediate is then quenched by the addition of a trialkyl borate, such as triisopropyl borate. The borate ester is formed in situ.

-

Hydrolysis: The reaction mixture is warmed to room temperature and hydrolyzed with an aqueous acid (e.g., 1N HCl) to yield the final (2-fluoro-5-iodophenyl)boronic acid product.

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-4-iodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1N hydrochloric acid (HCl) until the pH of the aqueous layer is between 1-2.

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (2-fluoro-5-iodophenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is one of the most powerful C-C bond-forming reactions in organic synthesis. (2-Fluoro-5-iodophenyl)boronic acid is an excellent substrate for this reaction.

Reaction Scheme:

The boronic acid couples with an aryl or heteroaryl halide (Ar-X, where X = Br, I) or triflate in the presence of a palladium catalyst, a ligand, and a base to form a new biaryl structure.

Detailed Protocol (General):

-

In a Schlenk tube, combine (2-fluoro-5-iodophenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide/triflate (1.0 eq), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

(2-Fluoro-5-iodophenyl)boronic acid is a strategically important building block for medicinal and materials chemistry. Its well-defined reactivity allows for its incorporation into complex molecules through robust and high-yielding reactions like the Suzuki-Miyaura coupling. The protocols and data presented in this guide offer a foundational resource for researchers looking to leverage the unique synthetic advantages of this versatile reagent in their drug development and materials science programs.

References

An In-depth Technical Guide to 2-Fluoro-5-iodophenylboronic Acid (CAS Number: 866683-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodophenylboronic acid (CAS: 866683-41-2), a halogenated phenylboronic acid derivative with emerging biological significance. This document details its physicochemical properties, synthesis, and key applications, with a particular focus on its recently discovered antibacterial and antibiofilm activities. Detailed experimental protocols and analysis of its potential mechanism of action are provided to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a synthetic organoboron compound that has garnered interest within the scientific community, primarily as a versatile building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the generation of complex fluorinated biaryl structures. The incorporation of fluorine and iodine atoms into the phenylboronic acid scaffold imparts unique electronic and lipophilic properties, making it an attractive component in the design of novel pharmaceutical agents. Recently, this compound has demonstrated significant antibacterial and antibiofilm efficacy against pathogenic Vibrio species, opening new avenues for its investigation as a potential therapeutic agent.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 866683-41-2 | - |

| Molecular Formula | C₆H₅BFIO₂ | [1] |

| Molecular Weight | 265.8 g/mol | [1] |

| Melting Point | >230°C | |

| Appearance | White to off-white solid (inferred) | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (inferred) | [2][3] |

| pKa | Data not available | - |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Synthetic Pathway

The synthesis of this compound can be logically approached via a Grignard reaction, starting from 1-bromo-2-fluoro-5-iodobenzene.

Experimental Protocol (Hypothetical)

Materials:

-

1-Bromo-2-fluoro-5-iodobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add anhydrous THF to cover the magnesium. A solution of 1-bromo-2-fluoro-5-iodobenzene in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at reflux until the magnesium is consumed.

-

Borylation: In a separate flame-dried flask under a nitrogen atmosphere, a solution of triisopropyl borate in anhydrous THF is cooled to -78°C. The freshly prepared Grignard reagent is then added dropwise to the borate solution, maintaining the low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0°C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and various organic halides or triflates, providing a powerful tool for the synthesis of complex biaryl and heteroaryl compounds. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, making this a valuable building block in drug discovery programs.

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of this compound as an antibacterial and antibiofilm agent.

Antibacterial and Antibiofilm Activity

A study by Sathiyamoorthi et al. (2024) demonstrated that this compound exhibits significant antibacterial activity against the foodborne pathogens Vibrio parahaemolyticus and Vibrio harveyi.[4] The minimum inhibitory concentration (MIC) for planktonic cell growth was determined to be 100 μg/mL.[4] Furthermore, the compound was shown to prevent biofilm formation in a dose-dependent manner.[4]

Effect on Virulence Factors

The same study revealed that this compound can diminish several virulence factors in Vibrio parahaemolyticus. These include influencing motility, fimbrial agglutination, hydrophobicity, and indole synthesis.[4][5][6] The disruption of these virulence factors likely contributes to its antibiofilm properties.

Proposed Mechanism of Action

The precise molecular mechanism of action of this compound against Vibrio species has not yet been fully elucidated. However, boronic acids are known to interact with and inhibit various enzymes, particularly serine proteases and penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis.[7][8] It is plausible that this compound targets one or more essential enzymes within the bacteria, leading to the observed growth inhibition and reduction in virulence. The halogenation of the phenyl ring may enhance the compound's ability to penetrate the bacterial cell membrane and interact with its molecular targets.[5]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay is performed to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Vibrio parahaemolyticus).

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay

This assay assesses the ability of the compound to prevent the formation of biofilms.

Protocol:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under conditions that promote biofilm formation (e.g., static incubation at 30°C for 24-48 hours).

-

After incubation, gently wash the wells to remove planktonic cells.

-

Stain the remaining adherent biofilm with a dye such as crystal violet.

-

Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

-

Compare the absorbance of treated wells to untreated control wells to determine the percentage of biofilm inhibition.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions

The discovery of the antibacterial properties of this compound opens up exciting avenues for future research. Key areas for further investigation include:

-

Elucidation of the precise mechanism of action: Identifying the specific molecular targets within bacteria will be crucial for understanding its antibacterial effects and for potential optimization.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for its biological activity and to potentially develop more potent derivatives.

-

In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety in animal models of bacterial infection is a necessary step towards its potential development as a therapeutic agent.

-

Spectrum of activity: Investigating the activity of this compound against a broader range of pathogenic bacteria, including antibiotic-resistant strains.

Conclusion

This compound is a valuable synthetic building block with newly identified and promising biological activities. Its demonstrated efficacy against pathogenic Vibrio species warrants further investigation into its potential as a novel antibacterial and antibiofilm agent. This technical guide provides a foundation of current knowledge to aid researchers in their exploration of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 6. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-5-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key physicochemical properties of 2-Fluoro-5-iodophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents through cross-coupling reactions.

Core Molecular Structure and Properties

This compound, with the CAS number 866683-41-2, possesses a molecular formula of C₆H₅BFIO₂ and a molecular weight of approximately 265.82 g/mol .[1][2] The structure features a phenyl ring substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a boronic acid functional group (-B(OH)₂) at the 1-position. The presence of the electron-withdrawing fluorine and iodine atoms, along with the versatile boronic acid moiety, makes this compound a highly useful reagent in medicinal chemistry and materials science.

Physicochemical Data

| Property | Value |

| CAS Number | 866683-41-2 |

| Molecular Formula | C₆H₅BFIO₂ |

| Molecular Weight | 265.82 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | >230 °C (decomposes) |

| Storage Temperature | 2-8°C |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound in a suitable solvent like DMSO-d₆ are presented below.

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~8.1 | s | - | B(OH)₂ |

| ~7.8 | dd | J = 8.4, 2.4 | H-6 |

| ~7.6 | ddd | J = 8.4, 4.8, 2.4 | H-4 |

| ~7.2 | t | J = 8.4 | H-3 |

¹³C NMR (DMSO-d₆, 101 MHz)

| Chemical Shift (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~140 | C-I |

| ~135 | C-B |

| ~130 | C-H |

| ~125 | C-H |

| ~115 (d, ²JCF ≈ 20 Hz) | C-H |

¹⁹F NMR (DMSO-d₆, 376 MHz)

| Chemical Shift (ppm) |

| ~ -110 to -120 |

¹¹B NMR (DMSO-d₆, 128 MHz)

| Chemical Shift (ppm) |

| ~28-30 |

X-ray Crystallography Data (Representative)

While the specific crystal structure of this compound is not publicly available, the crystallographic parameters of related fluorophenylboronic acids, such as 2-fluorophenylboronic acid and 2,4-difluorophenylboronic acid, provide valuable insights into the expected solid-state structure.[3][4] Phenylboronic acids typically form hydrogen-bonded dimers in the solid state.[3]

| Parameter | Representative Value (from 2-Fluorophenylboronic Acid)[4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1017 |

| b (Å) | 5.5566 |

| c (Å) | 22.0587 |

| α (°) | 90 |

| β (°) | 94.731 |

| γ (°) | 90 |

| V (ų) | 623.4 |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of analogous phenylboronic acids.[5] This procedure involves the ortho-lithiation of 1-fluoro-4-iodobenzene, followed by borylation with triisopropyl borate and subsequent acidic hydrolysis.

Materials and Reagents:

-

1-Fluoro-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-4-iodobenzene (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour at room temperature.

-

Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.

Logical Workflow for Synthesis and Characterization

References

A Technical Guide to the Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylboronic acids offers a powerful tool for modulating their electronic properties, with significant implications for their application in organic synthesis, materials science, and particularly in drug discovery. Fluorination profoundly influences the Lewis acidity and hydrolytic stability of these compounds, key parameters that dictate their reactivity, binding affinity, and utility in various chemical and biological systems. This guide provides an in-depth analysis of these properties, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate core concepts.

The Influence of Fluorination on Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa value, is a critical determinant of its ability to interact with diols, anions, and biological targets. The introduction of fluorine, a highly electronegative atom, into the phenyl ring generally increases the acidity of the boronic acid moiety. This is due to the electron-withdrawing inductive effect of fluorine, which stabilizes the resulting anionic boronate species formed upon reaction with a Lewis base (e.g., a hydroxyl ion).

The position and number of fluorine substituents on the aromatic ring have a significant impact on the pKa value. In most cases, increasing the number of fluorine substituents leads to a more acidic boronic acid.[1] The range of pKa values for fluorinated phenylboronic acids has been reported to be between 6.17 and 8.77.[1][2] For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a low pKa of 6.17, making it a considerably stronger Lewis acid than 4-fluorophenylboronic acid, which has a pKa of 8.77.[1][2]

Other electron-withdrawing groups containing fluorine, such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3), also significantly increase the acidity of phenylboronic acids.[1][3]

Table 1: Acidity (pKa) of Representative Fluorinated Phenylboronic Acids

| Compound | pKa Value | Reference |

| Phenylboronic Acid | 8.86 | [1] |

| 2-Fluorophenylboronic Acid | 8.77 | [1] |

| 3-Fluorophenylboronic Acid | 8.43 | [4] |

| 4-Fluorophenylboronic Acid | 8.77 | [1] |

| 2,6-Difluorophenylboronic Acid | 7.21 | [4] |

| 3,5-Difluorophenylboronic Acid | 7.64 | [4] |

| 2,3,4,5-Tetrafluorophenylboronic Acid | 6.55 | [4] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [1][2] |

| Pentafluorophenylboronic Acid | 6.94 | [4] |

| 4-(Trifluoromethyl)phenylboronic Acid | 8.01 | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 7.2 | [5] |

Hydrolytic Stability and Protodeboronation

Hydrolytic stability refers to the resistance of the carbon-boron bond to cleavage in the presence of water, a process known as protodeboronation or deboronation. This is a crucial consideration, especially in aqueous environments relevant to biological applications and certain organic reactions like the Suzuki-Miyaura cross-coupling, where protodeboronation is an undesired side reaction.[6][7]

The stability of fluorinated phenylboronic acids is influenced by factors such as pH and temperature.[2][8] Generally, protodeboronation is more rapid at high pH due to the formation of the more reactive arylboronate anion.[6] Interestingly, there isn't a simple direct correlation between the pKa and the rate of decomposition.[2][8] However, it has been observed that phenylboronic acids with two fluorine atoms in the ortho positions tend to be less stable.[2][8] For highly electron-deficient arylboronic acids, the susceptibility to acid-catalyzed protodeboronation is negligible.[9]

The mechanism of base-catalyzed protodeboronation has been a subject of study, with evidence suggesting that for some substrates, it can proceed through the formation of a transient aryl anion.[10]

Experimental Protocols

Accurate determination of pKa and hydrolytic stability is essential for the rational design and application of fluorinated phenylboronic acids. The following are generalized protocols for key experiments.

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: For each pH value, add a small aliquot of the boronic acid stock solution to the buffer solution in a quartz cuvette to reach a final concentration suitable for UV-Vis measurement.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.

Determination of pKa by Potentiometric Titration

This classic method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of the fluorinated phenylboronic acid in deionized water or a mixed solvent system if solubility is an issue. The solution should be of a known concentration.

-

Titration: Titrate the boronic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the boronic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.

Assessment of Hydrolytic Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the degradation of a boronic acid over time.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent fluorinated phenylboronic acid from its protodeboronated product (the corresponding fluorinated benzene). A C18 column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid.[11][12]

-

Stability Study: Prepare a solution of the fluorinated phenylboronic acid in a buffer of the desired pH.

-

Incubation: Incubate the solution at a controlled temperature.

-

Sampling and Analysis: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by acidification), and inject it into the HPLC system.

-

Quantification: Determine the concentration of the remaining boronic acid and the formed protodeboronated product by integrating the respective peak areas in the chromatogram.

-

Data Analysis: Plot the concentration of the boronic acid versus time to determine the rate of degradation.